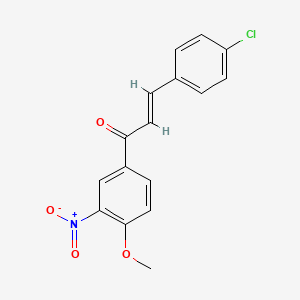![molecular formula C23H32N2O3 B5501438 (3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501438.png)
(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of complex organic molecules with a distinctive structural framework. It features a blend of multiple ring systems, including pyrrolo, pyridine, and cyclobutyl moieties, which contribute to its unique chemical and physical properties.
Synthesis Analysis
Research by Moustafa and Girgis (2007) details the synthesis of similar compounds with related structural elements, focusing on techniques like X-ray crystallography to ascertain the structural configurations of the synthesized molecules (Moustafa & Girgis, 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed using methods like single crystal X-ray diffraction. For instance, Zhu et al. (2009) examined the structural details of a compound with a similar pyrrolopiperidine fragment, providing insights into the molecular configuration and spatial arrangement of such complex molecules (Zhu et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving these types of compounds often involve transformations of the ring systems and functional groups. For example, Ganapathy et al. (2015) explored the chemical structure and potential reactivity of a closely related compound through X-ray crystallography (Ganapathy et al., 2015).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are typically determined using analytical techniques like differential scanning calorimetry and spectroscopy. Al-Refai et al. (2016) conducted a detailed analysis of the physical properties of a similar compound, contributing to a deeper understanding of how structural variations influence these characteristics (Al‐Refai et al., 2016).
Chemical Properties Analysis
The chemical behavior, including reactivity and stability, is often a focus of study. Halim and Ibrahim (2022) presented an analysis of the novel compound's reactivity, utilizing theoretical calculations and spectroscopic methods (Halim & Ibrahim, 2022).
Scientific Research Applications
Synthesis and Crystal Structure Determination
Research involving the synthesis of complex organic molecules, such as pyridine derivatives, highlights the importance of understanding the crystal structure for potential applications in drug design and material science. For example, studies on compounds with methoxymethyl and methoxyphenyl groups have led to advancements in the synthesis methodologies and structural analysis through X-ray crystallography. These approaches are crucial for designing compounds with specific properties, such as catalytic activity or binding affinity towards biological targets (Moustafa & Girgis, 2007).
Chemical Synthesis Techniques
The development of novel routes for synthesizing benzo[b]thiepins and other cyclic compounds demonstrates the versatility of organic synthesis in creating complex molecular architectures. Such methodologies can be applied to generate specific molecular frameworks with potential applications in pharmaceuticals, agrochemicals, and materials science (Reinhoudt & Kouwenhoven, 1974).
Molecular Structure and Reactivity
Investigations into the molecular structure and reactivity of pyrrolidine derivatives underline the significance of stereochemistry and functional group positioning in determining the chemical behavior of molecules. This knowledge is instrumental in designing molecules for specific reactions or interactions, such as enzyme inhibition or receptor binding (Zhu et al., 2009).
properties
IUPAC Name |
[1-(methoxymethyl)cyclobutyl]-[(2R,3R,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-27-15-23(10-5-11-23)22(26)25-14-18(17-6-3-4-7-19(17)28-2)21-20(25)16-8-12-24(21)13-9-16/h3-4,6-7,16,18,20-21H,5,8-15H2,1-2H3/t18-,20+,21+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYRTSLIEBDQEH-CEWLAPEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)C(=O)N2CC(C3C2C4CCN3CC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1(CCC1)C(=O)N2C[C@H]([C@@H]3[C@H]2C4CCN3CC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-5-{4-[3-(4-methylphenoxy)propoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5501357.png)
![3-(6-bromo-2-chloro-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5501363.png)
![2-{2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)methyl]phenoxy}ethanol](/img/structure/B5501366.png)
![2-(1,3-benzodioxol-5-yl)-4,6-bis[2-(1,3-benzodioxol-5-yl)vinyl]pyrimidine](/img/structure/B5501371.png)





![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5501428.png)
![methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate](/img/structure/B5501435.png)
![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5501444.png)
![2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5501461.png)